ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate is a complex organic compound that features a naphthalene ring, an indole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Naphthalen-1-yl Acetic Acid: This can be achieved by the Friedel-Crafts acylation of naphthalene with chloroacetic acid.
Amidation: The naphthalen-1-yl acetic acid is then converted to its corresponding amide by reacting with an appropriate amine.
Indole Formation: The amide is then subjected to Fischer indole synthesis to form the indole ring.
Esterification: Finally, the carboxylic acid group on the indole is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and indole rings allow the compound to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthaleneacetic acid and 1,8-naphthalimide share the naphthalene ring structure.
Indole Derivatives: Compounds such as indole-3-acetic acid and indomethacin feature the indole ring.
Uniqueness
Ethyl 3-(2-(naphthalen-1-yl)acetamido)-1H-indole-2-carboxylate is unique due to the combination of the naphthalene and indole rings with an ester functional group. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-[(2-naphthalen-1-ylacetyl)amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-2-28-23(27)22-21(18-12-5-6-13-19(18)24-22)25-20(26)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13,24H,2,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRFQNAVPMCFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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